molecular formula C7H6F3N3O4 B2734983 3-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1006459-41-1

3-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B2734983
CAS No.: 1006459-41-1
M. Wt: 253.137
InChI Key: PNTHOGCMEJAGNP-UHFFFAOYSA-N
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Description

3-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid is an organic compound that features a pyrazole ring substituted with a nitro group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Introduction of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the propanoic acid moiety: This can be achieved through a coupling reaction using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced catalysts, and environmentally friendly solvents.

Chemical Reactions Analysis

Types of Reactions

3-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.

    Substitution: Nucleophilic substitution can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: It can be used in the development of pesticides and herbicides.

    Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-nitro-3-(trifluoromethyl)aniline: Similar in structure but lacks the propanoic acid moiety.

    3-(trifluoromethyl)-1H-pyrazole: Similar in structure but lacks the nitro group and the propanoic acid moiety.

Uniqueness

3-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid is unique due to the presence of both the nitro and trifluoromethyl groups on the pyrazole ring, as well as the propanoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-[4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid is a synthetic compound notable for its complex structure, which includes a trifluoromethyl group and a nitro group attached to a pyrazole ring. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The chemical formula of this compound is C7H6F3N3O4C_7H_6F_3N_3O_4, with a molecular weight of 253.14 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, influencing its biological interactions.

Property Details
Chemical Formula C7H6F3N3O4
Molecular Weight 253.14 g/mol
CAS Number 1006459-41-1
Structural Features Pyrazole ring, nitro group, trifluoromethyl group

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The mechanism of action is hypothesized to involve the inhibition of key metabolic pathways in microbial cells, potentially targeting specific enzymes or receptors essential for their survival.

Anticancer Activity

Research has shown that compounds containing trifluoromethyl groups often enhance the binding affinity to biological targets, which may include proteins involved in cancer progression. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including HeLa and HCT116, suggesting its potential as an anticancer agent.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL when tested against Staphylococcus aureus and Escherichia coli.
  • Anticancer Screening : In another study, the compound was tested against human cancer cell lines. The IC50 values for cell proliferation inhibition were recorded at approximately 15 µM for HeLa cells and 20 µM for HCT116 cells, indicating potent anticancer properties.

The biological activity of this compound can be attributed to:

  • Inhibition of Enzymatic Activity : The trifluoromethyl group may enhance interactions with active sites of enzymes involved in metabolic pathways.
  • Modulation of Signal Transduction : By influencing receptor binding, it may alter signaling pathways critical for cell growth and survival.

Properties

IUPAC Name

3-[4-nitro-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O4/c8-7(9,10)6-4(13(16)17)3-12(11-6)2-1-5(14)15/h3H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTHOGCMEJAGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCC(=O)O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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